

# SR-29065: A Deep Dive into its Selectivity for REV-ERB $\alpha$

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## Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR-29065** has emerged as a significant chemical probe for elucidating the physiological roles of the nuclear receptor REV-ERB $\alpha$ . As a selective agonist, its ability to preferentially activate REV-ERB $\alpha$  over its isoform, REV-ERB $\beta$ , is critical for targeted therapeutic strategies and for dissecting the distinct functions of these two receptors. This technical guide provides a comprehensive overview of the selectivity of **SR-29065**, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

## Quantitative Selectivity Data

The selectivity of **SR-29065** for REV-ERB $\alpha$  over REV-ERB $\beta$  has been quantitatively determined through various biochemical and cell-based assays. The following table summarizes the key findings from the primary literature, highlighting the compound's preference for the alpha isoform.

| Assay Type                               | Parameter | SR-29065<br>against<br>REV-ERB $\alpha$ | SR-29065<br>against<br>REV-ERB $\beta$ | Selectivity<br>(Fold) | Reference         |
|--|-----------|---|--|-----------------------|-------------------|
| TR-FRET Co-repressor Interaction Assay   | EC50      | 110 nM                                  | > 30,000 nM                            | > 272-fold            | [He et al., 2023] |
| Cellular Bmal1-Luciferase Reporter Assay | IC50      | 230 nM                                  | > 30,000 nM                            | > 130-fold            | [He et al., 2023] |

## Experimental Protocols

The determination of **SR-29065**'s selectivity relies on robust and specific experimental protocols. The following sections detail the methodologies employed in the key experiments cited.

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-repressor Interaction Assay

This biochemical assay directly measures the ability of **SR-29065** to promote the interaction between the REV-ERB ligand-binding domain (LBD) and a peptide from the co-repressor NCoR.

**Principle:** The assay utilizes a terbium (Tb)-labeled antibody that binds to a GST-tagged REV-ERB LBD (donor fluorophore) and a fluorescein-labeled NCoR co-repressor peptide (acceptor fluorophore). Upon agonist-induced interaction between the REV-ERB LBD and the NCoR peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

**Protocol:**

- Reagents:

- Recombinant GST-tagged human REV-ERB $\alpha$  LBD and REV-ERB $\beta$  LBD.
- Fluorescein-labeled NCoR peptide.
- Tb-labeled anti-GST antibody.
- Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, and 0.1% BSA.
- **SR-29065** was serially diluted in DMSO.
- Procedure:
  - Assays were performed in 384-well plates.
  - To each well, the following were added in order:
    - Assay buffer.
    - GST-REV-ERB $\alpha$  LBD or GST-REV-ERB $\beta$  LBD.
    - A mixture of fluorescein-NCoR peptide and Tb-anti-GST antibody.
    - Serial dilutions of **SR-29065** or DMSO vehicle control.
  - The plate was incubated at room temperature for 1 hour.
  - TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for fluorescein) and 520 nm (for terbium).
- Data Analysis:
  - The ratio of the emission at 495 nm to 520 nm was calculated.
  - EC<sub>50</sub> values were determined by fitting the dose-response data to a four-parameter logistical equation using graphing software.

## Cellular Bmal1-Luciferase Reporter Assay

This cell-based assay measures the functional consequence of REV-ERB activation by **SR-29065**, which is the repression of a REV-ERB target gene, Bmal1.

Principle: HEK293T cells are co-transfected with plasmids expressing full-length REV-ERB $\alpha$  or REV-ERB $\beta$  and a reporter plasmid containing the Bmal1 promoter driving the expression of luciferase. Activation of REV-ERB by an agonist leads to the repression of the Bmal1 promoter, resulting in a decrease in luciferase activity.

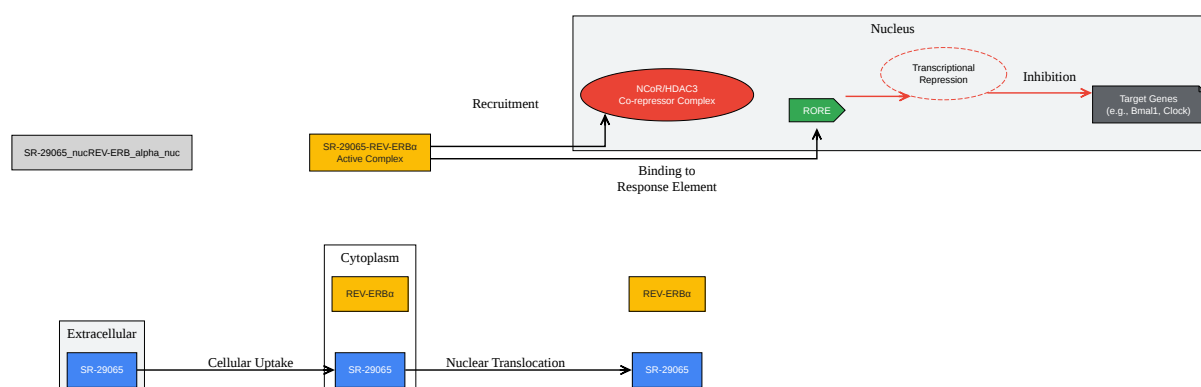
Protocol:

- Cell Culture and Transfection:
  - HEK293T cells were maintained in DMEM supplemented with 10% FBS and antibiotics.
  - Cells were seeded in 96-well plates.
  - The following day, cells were co-transfected with:
    - An expression vector for human REV-ERB $\alpha$  or REV-ERB $\beta$ .
    - A luciferase reporter vector driven by the mouse Bmal1 promoter.
    - A constitutively active Renilla luciferase vector for normalization.
- Compound Treatment:
  - 24 hours post-transfection, the media was replaced with fresh media containing serial dilutions of **SR-29065** or DMSO vehicle control.
- Luciferase Assay:
  - After 24 hours of compound treatment, luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis:
  - Firefly luciferase activity was normalized to Renilla luciferase activity.

- IC50 values were calculated by fitting the dose-response curves to a four-parameter logistical equation.

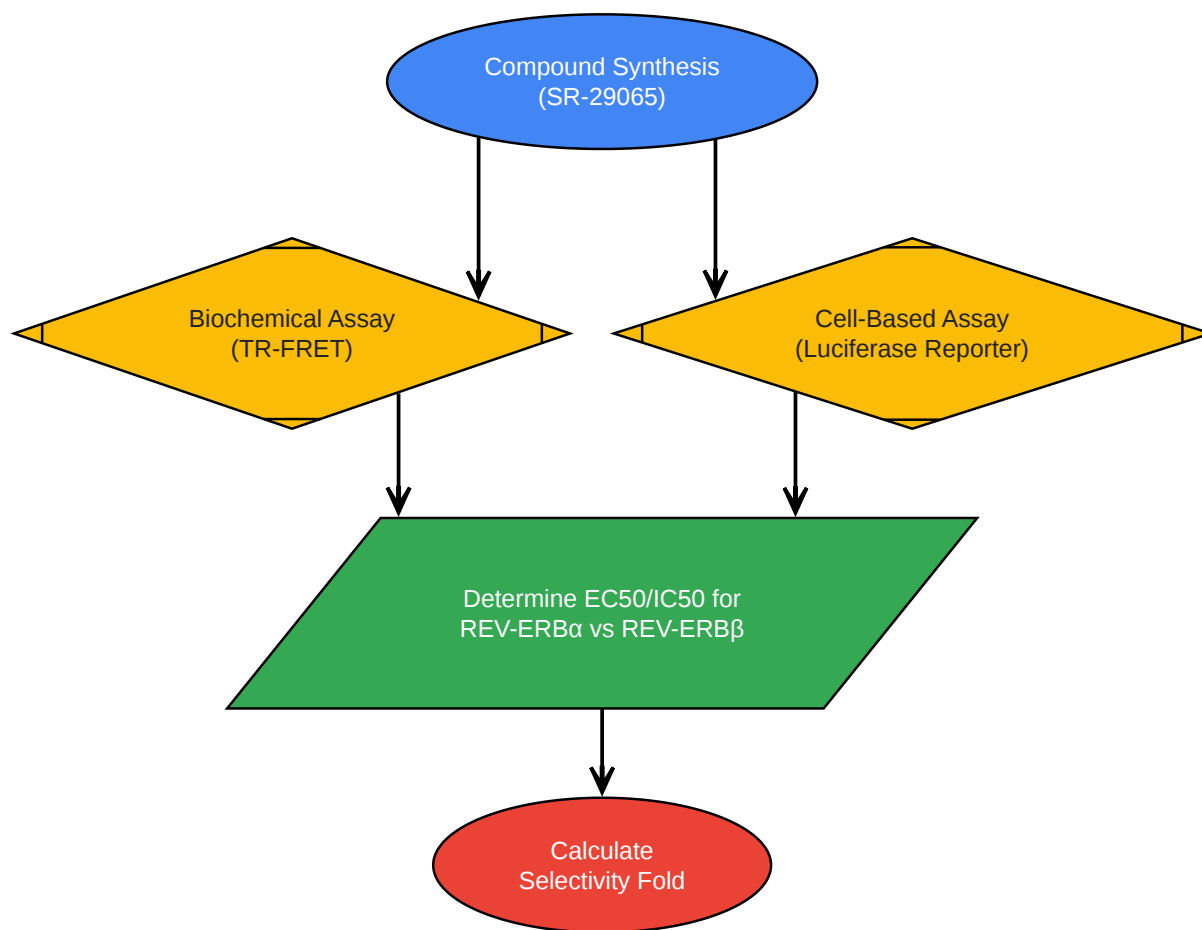
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the REV-ERB $\alpha$  signaling pathway and the general experimental workflow for assessing the selectivity of compounds like **SR-29065**.



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Caption: REV-ERB $\alpha$  Signaling Pathway Activation by **SR-29065**.



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Caption: Experimental Workflow for **SR-29065** Selectivity Profiling.

## Conclusion

The data presented in this guide unequivocally demonstrate that **SR-29065** is a potent and selective agonist of REV-ERB $\alpha$ . The significant fold-difference in activity between REV-ERB $\alpha$  and REV-ERB $\beta$ , as determined by both biochemical and cell-based assays, establishes **SR-29065** as a valuable tool for the specific modulation of REV-ERB $\alpha$ -mediated signaling pathways. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

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